1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride is an organic compound with the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.16 g/mol It is a bicyclic compound containing a naphthalene ring system with two amino groups at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For example, the reduction of 1,8-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-1,8-diamine, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce naphthalene derivatives. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be further reduced to form tetrahydronaphthalene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Alkylated or acylated amines
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,8-diamine dihydrochloride is not fully understood. it is believed to involve the inhibition of enzymes or proteins involved in disease pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in cancer cell proliferation, and acetylcholinesterase, an enzyme associated with Alzheimer’s disease . The compound may also induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride: This compound has a similar structure but with amino groups at the 1 and 7 positions.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: This compound has a carboxylic acid group instead of amino groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,8-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYHYFNFOUQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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